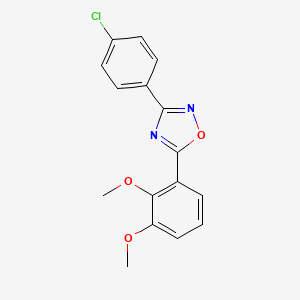
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)acrylamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)benzamide
- 3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)thiophene
Uniqueness
3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C16H13ClN2O3 |
|---|---|
分子量 |
316.74 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-5-3-4-12(14(13)21-2)16-18-15(19-22-16)10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
InChI 键 |
AXUYNHOCYZVAEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B11569755.png)
![7-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569760.png)

![2-(4-Bromobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11569776.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11569777.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11569780.png)
![6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11569782.png)
![6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11569784.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11569785.png)
![2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11569787.png)
![2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11569788.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569792.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569794.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B11569800.png)
